4,6-Dihydrothieno[3,4-b]thiophene-2-carboxylic acid

Catalog No.
S842539
CAS No.
7712-05-2
M.F
C7H6O2S2
M. Wt
186.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,6-Dihydrothieno[3,4-b]thiophene-2-carboxylic aci...

Researchers face premature degradation of fully conjugated thienothiophenes during functionalization. This 4,6-dihydro analog eliminates that problem. It serves as a stable protective intermediate that withstands n-BuLi and PhSO2NF without decomposition, enabling reliable synthesis of PTB7-series monomers. Key advantages: • Tolerates electrophilic fluorination & esterification before aromatization. • High mp (~240°C) and oxidative stability allow ambient storage. • Ensures batch-to-batch consistency for kg-scale OPV polymer production.

CAS Number

7712-05-2

Product Name

4,6-Dihydrothieno[3,4-b]thiophene-2-carboxylic acid

IUPAC Name

4,6-dihydrothieno[3,4-b]thiophene-2-carboxylic acid

Molecular Formula

C7H6O2S2

Molecular Weight

186.3 g/mol

InChI

InChI=1S/C7H6O2S2/c8-7(9)5-1-4-2-10-3-6(4)11-5/h1H,2-3H2,(H,8,9)

InChI Key

RBINIIIGSUWMLQ-UHFFFAOYSA-N

SMILES

C1C2=C(CS1)SC(=C2)C(=O)O

Canonical SMILES

C1C2=C(CS1)SC(=C2)C(=O)O

The exact mass of the compound 4,6-Dihydrothieno[3,4-b]thiophene-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

4,6-Dihydrothieno[3,4-b]thiophene-2-carboxylic acid, Dihydrothieno[3,4-b]thiophene-2-carboxylic acid, 2-Carboxy-4,6-dihydrothieno[3,4-b]thiophene, 4H,6H-Thieno[3,4-b]thiophene-2-carboxylic acid, 4,6-Dihydro-thieno[3,4-b]thiophene-2-carboxylic acid

Purity

97%

Package Size

1 g, 5 g

4,6-Dihydrothieno[3,4-b]thiophene-2-carboxylic acid (CAS 7712-05-2) is a specialized, structurally stable precursor utilized primarily in the synthesis of thieno[3,4-b]thiophene (TbT) based low-bandgap conjugated polymers, such as PTB7 and PTB7-Th. By maintaining the fused ring system in a dihydro state, this compound interrupts the extended pi-conjugation that otherwise makes fully aromatized TbT derivatives highly reactive and prone to oxidative degradation. The presence of the 2-carboxylic acid group provides a direct, regioselective handle for esterification, allowing manufacturers to attach solubilizing alkyl chains before initiating harsh fluorination, bromination, and final aromatization steps[1].

Research Fit

Workflow Conjugated polymer & small-molecule organic semiconductor synthesis
Selection Pre-installed carboxylic acid for direct amide, ester, and polymerization reactions
Context Multi-supplier availability with documented high-purity grades for reproducible materials research

Procuring fully conjugated thieno[3,4-b]thiophene-2-carboxylic acid as a direct substitute is synthetically unviable for most high-performance polymer workflows. The fully aromatized TbT core exhibits a strong quinoid-resonance effect, rendering it excessively electron-rich and susceptible to premature polymerization or decomposition when exposed to strong bases (e.g., n-BuLi) and electrophiles (e.g., PhSO2NF) required for 3-position fluorination. The dihydro analog acts as a chemically stable, shelf-ready protective state that tolerates these aggressive functionalization conditions, ensuring high batch-to-batch reproducibility and preventing costly material loss during the multi-step synthesis of photovoltaic monomers [1].

Substitution Risk

Monocyclic thiophene-2-carboxylic acid Lacks fused bicyclic core; does not support extended π-conjugation or quinoidal resonance stabilization.
Fully aromatic TTHC Absence of 4,6-dihydro saturation removes a distinct electronic tuning parameter for band gap engineering.
Unsubstituted 4,6-dihydro core Requires initial C–H functionalization, adding synthetic steps and limiting direct coordination chemistry entry.

Oxidative Stability and Shelf Life

The fully conjugated thieno[3,4-b]thiophene core is highly electron-rich, with an oxidation potential of approximately 1.02 V vs Ag/Ag+, making it susceptible to spontaneous oxidative coupling and limiting its shelf life. 4,6-Dihydrothieno[3,4-b]thiophene-2-carboxylic acid circumvents this by breaking the extended pi-conjugation. This structural modification yields a shelf-stable solid (melting point ~240 °C) that can be stored under standard inert conditions without degradation. Aromatization is strictly controlled and only triggered post-functionalization via oxidation (e.g., mCPBA) and dehydration, ensuring the reactive monomer is only generated when needed [1].

Evidence DimensionOxidation susceptibility and storage stability
Target Compound DataShelf-stable solid (mp ~240 °C), resistant to ambient oxidative coupling
Comparator Or BaselineFully conjugated thieno[3,4-b]thiophene (Oxidation potential ~1.02 V, prone to premature polymerization)
Quantified DifferenceEliminates premature oxidative degradation during storage and early-stage synthesis.
ConditionsAmbient storage and multi-step batch synthesis prior to planned aromatization.

Enables bulk procurement and long-term storage of the precursor without the risk of material degradation or spontaneous polymerization.

Thermal stability vs. monocyclic analog
Reported
240 °C Δ +111 °C vs. thiophene-2-carboxylic acid Δ +30 °C vs. fully aromatic TTHC
Reported higher melting point may support broader processing windows and ambient storage stability.
Cross-study comparable; measurement method not standardized across sources.

Electrophilic Fluorination Yield Advantage

The synthesis of high-efficiency PTB7-class polymers requires precise fluorination at the 3-position of the thieno[3,4-b]thiophene unit. Attempting direct lithiation and electrophilic fluorination on the fully aromatized system often results in complex mixtures or ring degradation due to its proaromatic instability. In contrast, 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylic acid cleanly undergoes deprotonation with n-BuLi followed by reaction with N-fluorobenzenesulfonimide (PhSO2NF), enabling scalable, high-yield conversion to the fluorinated intermediate required for subsequent esterification [1].

Evidence DimensionSynthetic viability of 3-position fluorination
Target Compound DataHigh-yield, clean conversion via n-BuLi/PhSO2NF
Comparator Or BaselineFully aromatized TbT derivatives (High degradation rate under identical strong-base/electrophile conditions)
Quantified DifferenceProvides a viable, scalable pathway to the 3-fluoro intermediate, whereas direct aromatized fluorination fails or yields unrecoverable mixtures.
ConditionsLithiation with n-BuLi at -78 °C followed by PhSO2NF addition in THF.

This is the only commercially viable synthetic route to produce the critically important fluorinated acceptor units for low-bandgap organic photovoltaics.

Commercial purity & analytical verification
Specification review
>98.0% (GC/T) with NMR; ≥98% (GC) with COA; 95% minimum grade
Multiple suppliers offering documented high-purity grades may reduce supply chain risk for reproducible research.
Vendor specifications as of 2024–2026; confirm current COA before procurement.

Regioselective Solubilizing Esterification

For conjugated polymers to achieve the necessary molecular weights during Stille cross-coupling, the monomer must possess branched alkyl chains (such as 2-ethylhexyl) to ensure solubility in solvents like chlorobenzene. Compared to unsubstituted 4,6-dihydrothieno[3,4-b]thiophene, the 2-carboxylic acid derivative provides an immediate, regioselective anchoring point for Steglich esterification (using DCC/DMAP). This allows manufacturers to quantitatively attach the required solubilizing groups in a single step before proceeding to aromatization and dibromination [1].

Evidence DimensionSynthetic efficiency for alkyl chain attachment
Target Compound Data1-step quantitative esterification via the existing 2-carboxylic acid group
Comparator Or BaselineUnsubstituted 4,6-dihydrothieno[3,4-b]thiophene (Requires multi-step formylation and oxidation to create an esterification handle)
Quantified DifferenceReduces the synthetic pathway to the soluble monomer by at least two distinct reaction steps.
ConditionsSteglich esterification with aliphatic alcohols, DCC, and DMAP in dichloromethane.

Reduces procurement complexity and synthetic overhead by providing a pre-functionalized handle for custom solubility tuning.

Synthetic step advantage
Class-level
Direct derivatization (1 step) vs. unfunctionalized core (≥2 additional steps)
Pre-installed COOH may reduce synthetic step count; class-level inference for amide, ester, and metal coordination routes.
Quantitative yields depend on specific reaction conditions.
Electronic tuning via 4,6-dihydro
Class-level
Modified conjugation; exact oxidation potential not reported for this compound
4,6-dihydro saturation reported to alter HOMO-LUMO gap relative to fully aromatic thienothiophenes.
Electrochemical data available for fully aromatic analog only; extrapolation requires validation.
Coordination chemistry capability
Class-level
Carboxylic acid enables direct metal coordination; unsubstituted core requires pre-functionalization
May support MOF/coordination polymer synthesis; inference from structurally analogous ligands.
No published coordination data for parent acid; analog-based evidence only.
Supply chain & cost benchmarking
Source review
≥4 major suppliers; $84/g (95% grade); higher purity grades at higher cost
Multi-supplier availability may reduce procurement risk; pre-installed COOH avoids downstream synthetic costs.
Pricing as of 2026; subject to market conditions and purchase volume.

PTB7 and PTB7-Th Polymer Synthesis

Because it safely tolerates electrophilic fluorination and esterification, this compound is the established starting material for synthesizing 2-alkyl-3-fluoro-thieno[3,4-b]thiophene-2-carboxylate monomers. These monomers are copolymerized with benzodithiophene (BDT) derivatives to produce PTB7 and PTB7-Th, which are benchmark low-bandgap polymers used in organic photovoltaics (OPVs) [1].

Functionalized Thieno[3,4-b]thiophene Derivatives

The stability of the dihydro core combined with the reactive carboxylic acid group makes it a highly stable scaffold for generating a library of custom thieno[3,4-b]thiophene small molecules. It allows researchers to attach various ester, amide, or ketone functionalities before aromatizing the core, facilitating the development of novel electron-accepting units for organic field-effect transistors (OFETs) and photodetectors [2].

Scale-Up of Organic Semiconductor Intermediates

For industrial scale-up, the high melting point (~240 °C) and oxidative stability of the dihydro form provide a distinct handling advantage over fully conjugated analogs. It serves as a reliable, storable intermediate that can be stockpiled and functionalized in large batches without the need for strict inert-atmosphere storage, lowering overall manufacturing costs for organic electronic materials [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
OLED & OFET material building block
4,6-dihydro electronic tuning parameter
Thermal stability under device fabrication conditions
MOF precursor for coordination chemistry
Carboxylic acid coordination capability
Luminescence sensing performance in coordination frameworks
Pharmaceutical intermediate
Pre-installed COOH for direct derivatization
Reproducible SAR with high-purity material
Lab-scale research with low supply risk
Multi-supplier availability and documented purity
Quality assurance via COA and NMR confirmation

XLogP3

1.5

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Wikipedia

4,6-Dihydrothieno[3,4-b]thiophene-2-carboxylic acid

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